molecular formula C38H43Cl2N7O6S B2707223 N-[2-[2-[2-[[2-[[1-(2-Chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]ethyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide CAS No. 2384184-44-3

N-[2-[2-[2-[[2-[[1-(2-Chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]ethyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide

Cat. No.: B2707223
CAS No.: 2384184-44-3
M. Wt: 796.77
InChI Key: XIYYDTXOEVAZGI-PMERELPUSA-N
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Chemical Reactions Analysis

Biological Activity

The compound N-[2-[2-[2-[[2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]ethyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide (referred to as Compound A) is a complex organic molecule notable for its potential therapeutic applications. This article reviews its biological activity based on available research findings and case studies.

Chemical Structure and Properties

Compound A features a unique structure that includes:

  • A quinoline moiety which is known for its pharmacological properties.
  • An ethoxy chain that may enhance solubility and bioavailability.
  • A thiazole component that contributes to its biological activity.

The IUPAC name provides insight into the structural complexity of the compound, indicating multiple functional groups that may interact with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to Compound A exhibit significant anticancer properties. For instance:

  • Case Study 1 : A derivative of quinoline showed an IC50 value of 1.61 µg/mL against cancer cell lines such as A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) . This suggests that the quinoline structure in Compound A may also confer similar anticancer effects.

The mechanism by which Compound A exerts its biological effects is hypothesized to involve:

  • Targeting BRD4 : The compound has been noted for its ability to degrade BRD4, a protein implicated in various cancers .
  • Inhibition of Cell Proliferation : Studies suggest that quinoline derivatives can inhibit cell cycle progression in cancer cells .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of Compound A:

StudyFindings
Evren et al. (2019)Demonstrated strong selectivity against cancer cell lines with IC50 values < 20 mg/kg for thiazole-bearing analogues .
NIH StudyReported positive results in Ames assays indicating mutagenic potential which could correlate with anticancer activity .
MDPI ReviewDiscussed the importance of structural components like thiazole for cytotoxic activity .

Properties

IUPAC Name

N-[2-[2-[2-[[2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]ethyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H43Cl2N7O6S/c1-23-24(2)54-38-35(23)36(26-6-8-28(40)9-7-26)43-30(37-45-44-25(3)47(37)38)20-32(48)41-12-15-51-17-18-52-16-13-42-33(49)22-53-29-10-11-31-27(19-29)5-4-14-46(31)34(50)21-39/h6-11,19,30H,4-5,12-18,20-22H2,1-3H3,(H,41,48)(H,42,49)/t30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYYDTXOEVAZGI-PMERELPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl)C6=CC=C(C=C6)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl)C6=CC=C(C=C6)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H43Cl2N7O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

796.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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